4-(4-Chlorophenyl)butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90008. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDORBRISAZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293499 | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-18-5 | |

| Record name | 4619-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorophenyl)butyric acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)butyric Acid

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into the molecule's core chemical properties, synthesis, characterization, reactivity, and safety protocols, offering field-proven insights and validated methodologies.

This compound, also known as 4-(4-chlorophenyl)butanoic acid, is a carboxylic acid derivative featuring a chlorophenyl substituent.[1][2] Its unique structure makes it a valuable building block in organic synthesis and a relevant compound in pharmaceutical research, notably as a related substance to the muscle relaxant Baclofen.[3]

Key Identifiers:

-

IUPAC Name : 4-(4-chlorophenyl)butanoic acid

-

Molecular Weight : 198.65 g/mol [4]

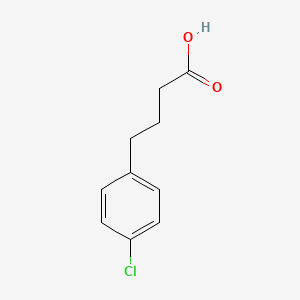

Below is a visualization of its two-dimensional chemical structure.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Physical Form | White to light brown or pale-yellow solid | [1][2] |

| Melting Point | 55 °C | [1][2] |

| Boiling Point | 323 °C at 760 mmHg; 181-184 °C (unspecified pressure) | [1][2] |

| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.74 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |

Synthesis Protocol: A Field-Proven Methodology

A reliable and high-yield synthesis of this compound involves the Wolff-Kishner reduction of its corresponding ketone, 3-(4-chlorobenzoyl)propionic acid (also known as 4-(4-chlorophenyl)-4-oxobutanoic acid).[2][4] This reduction is a classic and robust method for converting a carbonyl group to a methylene group.

Expert Insight: The choice of the Wolff-Kishner reduction is deliberate. Unlike catalytic hydrogenation, it avoids the risk of dehalogenation (hydrogenolysis of the C-Cl bond) on the aromatic ring, ensuring the integrity of the chlorophenyl moiety. The high temperatures required are achieved by using a high-boiling solvent like ethylene glycol.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol is adapted from established procedures.[2][4]

-

Reagent Assembly : In a round-bottom flask equipped with a reflux condenser, combine 4-(4-chlorophenyl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (3 equivalents), and hydrazine hydrate (2.2 equivalents) in ethylene glycol.

-

Causality : Potassium hydroxide acts as the base required to deprotonate the hydrazone intermediate, facilitating the reduction. Hydrazine is the reducing agent. Ethylene glycol is the high-boiling solvent necessary to reach the reaction temperature.[2]

-

-

Initial Reflux : Heat the mixture to 120-130 °C and maintain azeotropic reflux for 5 hours. This step primarily involves the formation of the hydrazone intermediate and the removal of water.[2]

-

High-Temperature Reduction : Gradually increase the reaction temperature to 180 °C, and continue to reflux at 190 °C for an additional 3 hours. During this phase, the hydrazone is converted to the final product with the evolution of nitrogen gas.[2][4]

-

Work-up and Isolation :

-

Allow the reaction mixture to cool to room temperature (25 °C).

-

Dilute the cooled mixture with water.

-

Pour the diluted solution into a 2.5 N hydrochloric acid (HCl) solution to precipitate the product.

-

Causality : Acidification protonates the carboxylate salt (formed under basic conditions) to the neutral carboxylic acid, which is less soluble in the aqueous medium and precipitates out.

-

-

Purification : Collect the resulting white crystals by filtration, wash with water to remove inorganic salts, and dry. This procedure typically yields the desired this compound in high purity (around 89% yield).[2][4]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following analytical techniques are standard for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Aromatic Protons : Expect two doublets in the δ 7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the chlorine will be distinct from those meta to it.

-

Aliphatic Protons : Three distinct signals are expected for the butyric acid chain. A triplet around δ 2.6 ppm for the CH₂ group adjacent to the aromatic ring, a triplet around δ 2.3 ppm for the CH₂ group adjacent to the carboxyl group, and a multiplet (quintet or pentate) around δ 1.9 ppm for the central CH₂ group.

-

Carboxylic Proton : A broad singlet will appear far downfield, typically above δ 10-12 ppm, for the acidic OH proton.[5][6]

-

-

¹³C NMR :

-

Carbonyl Carbon : A signal in the δ 170-180 ppm range is characteristic of the carboxylic acid carbon.[5][6]

-

Aromatic Carbons : Four signals are expected for the aromatic ring: one for the carbon bearing the chlorine, one for the carbon attached to the alkyl chain, and two for the CH carbons. These typically appear between δ 120-145 ppm.

-

Aliphatic Carbons : Three signals in the upfield region (δ 20-40 ppm) corresponding to the three methylene carbons of the butyric acid chain.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch : A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5][9]

-

C=O Stretch : A strong, sharp absorption band will be present around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[5]

-

C-Cl Stretch : A moderate to strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z 198. An M+2 peak with approximately one-third the intensity of the M⁺ peak will also be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[10]

-

Fragmentation : Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage along the alkyl chain.

Reactivity and Applications

The chemical behavior of this compound is dictated by its three main components: the carboxylic acid group, the flexible alkyl chain, and the chlorinated aromatic ring.

-

Carboxylic Acid Reactions : The carboxyl group is the primary site of reactivity. It can undergo standard reactions such as:

-

Esterification : Reaction with an alcohol under acidic conditions to form an ester.

-

Amide Formation : Reaction with an amine, often requiring activation with reagents like thionyl chloride (to form an acyl chloride) or carbodiimides.

-

Reduction : Can be reduced to the corresponding alcohol, 4-(4-chlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Aromatic Ring Reactions : The chlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of chlorine. However, the chlorine atom is an ortho-, para-director for any substitution reactions that do occur.

-

Applications in Synthesis : Its primary role is as a molecular building block. The presence of the reactive carboxylic acid handle and the stable chlorophenyl group allows for its incorporation into larger, more complex molecules with potential applications in pharmaceuticals and materials science. It is a known impurity and structural analog of Baclofen, making it an important reference standard in pharmaceutical quality control.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is compiled from safety data sheets.[1][2]

GHS Hazard Information

| Hazard Pictogram | GHS Code(s) | Description | Source(s) |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H318 / H319 | Causes serious eye damage / irritation. | [1][2] | |

| H335 | May cause respiratory irritation. | [1] |

Signal Word : Warning or Danger [1][2]

Recommended Safety Protocols

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[11][12] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[2][11]

-

Storage : Store in a cool, dry place.[11] Keep the container tightly sealed to prevent moisture absorption.[2][11] Store at room temperature.[1][2]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a well-defined chemical compound with a robust set of physicochemical properties. Its synthesis is straightforward via established methods like the Wolff-Kishner reduction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers in organic synthesis and drug development, it serves as a versatile building block and an important analytical standard. Adherence to rigorous safety protocols is mandatory when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge necessary for the safe and effective use of this compound in a professional research setting.

References

- Sigma-Aldrich. This compound | 4619-18-5.

- ChemicalBook. 4-(4-Chlorophenyl)butanoic acid | 4619-18-5.

- ChemicalBook. 4-(4-Chlorophenyl)butanoic acid Properties, Synthesis, and Spectrum.

- Research Journal of Pharmacy and Technology. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia.

- AiFChem. 4619-18-5 | this compound.

- Sigma-Aldrich. 4-(4-chlorophenyl)butanoic acid AldrichCPR.

- Synthetic Communications. An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen).

- Taylor & Francis Online. An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen).

- Sigma-Aldrich. This compound | 4619-18-5 (Synthonix Partner).

- MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- Chemsrc. 4-(4-Chlorophenyl)butanic acid | CAS#:4619-18-5.

- PubChem. 2-(4-Chlorophenyl)butanoic acid.

- Sigma-Aldrich.

- Guidechem. Butanoic acid,4-[(4-chlorophenyl)thio]- (CAS No. 29193-63-3) SDS.

- PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.

- PubChem. 4-(4-Chlorophenyl)butanal.

- Thermo Fisher Scientific.

- Sigma-Aldrich. This compound | 4619-18-5 (Partner Product).

- ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.

- Fisher Scientific.

- NIST WebBook. Butanoic acid, 4-chlorophenyl ester.

- ChemScene. 3-(4-Chlorophenyl)butanoic acid | 5292-23-9.

- SpectraBase. Butanoic acid, 4-chlorophenyl ester - Vapor Phase IR.

- Cheméo. Chemical Properties of Butanoic acid, 4-chlorophenyl ester (CAS 7476-81-5).

- Wikipedia. 4-(4-Chlorophenoxy)butanoic acid.

- ChemicalBook. 4-Phenylbutyric acid(1821-12-1) IR Spectrum.

- ChemicalBook. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum.

- PubChem. 4-(4-Aminophenyl)butanoic acid.

- IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid.

- BMRB. bmse000402 Butyric Acid.

- NIST WebBook. 4-(4-Nitrophenyl)butyric acid.

- Doc Brown's Chemistry. infrared spectrum of butanoic acid.

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

- 1. This compound | 4619-18-5 [sigmaaldrich.com]

- 2. 4-(4-Chlorophenyl)butanoic acid | 4619-18-5 [amp.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-(4-Chlorophenyl)butanoic acid | 4619-18-5 [chemicalbook.com]

- 5. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Butanoic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(4-chlorophenyl)butanoic acid (CAS: 4619-18-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)butanoic acid, with the CAS number 4619-18-5, is a pivotal carboxylic acid derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a chlorophenyl group attached to a butanoic acid chain, imparts specific physicochemical properties that make it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of central nervous system (CNS) therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(4-chlorophenyl)butanoic acid is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | White to light brown solid | |

| Melting Point | 55-61 °C | |

| Boiling Point | 181-184 °C | [1] |

| pKa | 4.74 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol and dilute hydrochloric acid solution. Specific quantitative data in common organic solvents is not readily available in the literature; however, based on its structure, it is expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. |

Synthesis and Purification

The synthesis of 4-(4-chlorophenyl)butanoic acid can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to yield 4-(4-chlorophenyl)-4-oxobutanoic acid. This intermediate is then subjected to a reduction reaction to afford the final product. The two most common reduction methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

Workflow for the Synthesis of 4-(4-chlorophenyl)butanoic acid

Caption: Synthetic pathway to 4-(4-chlorophenyl)butanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation [2][3][4]

-

Rationale: This electrophilic aromatic substitution reaction introduces the four-carbon chain to the chlorobenzene ring. The use of a Lewis acid catalyst like aluminum chloride is crucial for activating the succinic anhydride.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in an inert solvent (e.g., nitrobenzene or carbon disulfide) under a nitrogen atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

To this mixture, add chlorobenzene (1.0 eq) dropwise, keeping the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting precipitate is filtered, washed with water, and then a dilute sodium bicarbonate solution.

-

The aqueous bicarbonate solution is then acidified with concentrated hydrochloric acid to precipitate the crude 4-(4-chlorophenyl)-4-oxobutanoic acid.

-

The crude product is filtered, washed with cold water, and dried.

-

Step 2: Reduction of 4-(4-chlorophenyl)-4-oxobutanoic acid

Two primary methods can be employed for the reduction of the ketone functionality. The choice between them depends on the presence of other functional groups in the molecule and the desired reaction conditions.

-

Method A: Clemmensen Reduction (Acidic Conditions) [5][6][7][8][9]

-

Rationale: This method is effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions. It utilizes amalgamated zinc as the reducing agent.

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add the 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) and heat the mixture to reflux with vigorous stirring for several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(4-chlorophenyl)butanoic acid.

-

-

-

Method B: Wolff-Kishner Reduction (Basic Conditions) [10][11][12][13]

-

Rationale: This method is suitable for substrates that are sensitive to strong acids. It involves the formation of a hydrazone intermediate followed by its decomposition under basic conditions at high temperatures. The Huang-Minlon modification is a commonly used, more practical version of this reaction.

-

Procedure (Huang-Minlon Modification):

-

In a flask equipped with a reflux condenser, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in a high-boiling solvent like diethylene glycol.

-

Add hydrazine hydrate (4-5 eq) and potassium hydroxide pellets (4-5 eq).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 190-200 °C) to remove water and excess hydrazine.

-

Once the distillation ceases, reattach the reflux condenser and continue to heat at this temperature for another 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

-

Purification

The crude 4-(4-chlorophenyl)butanoic acid can be purified by recrystallization.[14][15]

-

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/acetone or toluene.[14]

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

-

Filter the hot solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Analytical Characterization

Spectroscopic Data (Expected)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the range of δ 7.0-7.5 ppm), a triplet for the methylene group adjacent to the phenyl ring (δ ~2.6 ppm), a triplet for the methylene group adjacent to the carboxyl group (δ ~2.3 ppm), and a multiplet for the central methylene group (δ ~1.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[14][16] |

| ¹³C NMR | Signals for the aromatic carbons (with the carbon attached to chlorine showing a characteristic chemical shift), the carboxyl carbon (δ ~180 ppm), and the three methylene carbons of the butyric acid chain.[14][16] |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3000 cm⁻¹), and C-Cl stretching in the aromatic region (around 1000-1100 cm⁻¹).[14][16] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the butyric acid chain.[17][18] |

Applications in Drug Discovery and Development

4-(4-chlorophenyl)butanoic acid is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably Baclofen and its analogues.

Precursor to Baclofen and other GABA Receptor Modulators

The primary application of 4-(4-chlorophenyl)butanoic acid is as a precursor in the synthesis of (±)-Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a GABA-B receptor agonist used as a muscle relaxant to treat spasticity.[19][20][21][22] The synthesis of Baclofen from this intermediate typically involves the introduction of an amino group at the β-position of the carboxylic acid.

Logical Flow from Intermediate to Active Pharmaceutical Ingredient

Caption: Role of 4-(4-chlorophenyl)butanoic acid in Baclofen synthesis.

Beyond Baclofen, this butanoic acid derivative serves as a versatile starting material for the synthesis of other GABA analogues and CNS-active compounds.[23][24] Its lipophilic chlorophenyl group can enhance the ability of the final drug molecule to cross the blood-brain barrier. The butanoic acid moiety provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs targeting GABA receptors and other neurological targets.[25][26]

Safety and Handling

4-(4-chlorophenyl)butanoic acid is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

Conclusion

4-(4-chlorophenyl)butanoic acid is a valuable and versatile intermediate in organic synthesis, particularly for the development of drugs targeting the central nervous system. Its straightforward synthesis from readily available starting materials and its utility as a precursor to important pharmaceuticals like Baclofen underscore its significance in the field of medicinal chemistry. This guide provides researchers and drug development professionals with the essential technical information to effectively and safely utilize this important chemical building block in their research and development endeavors.

References

Sources

- 1. 4-(4-Chlorophenyl)butanoic acid | 4619-18-5 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. scribd.com [scribd.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. organicreactions.org [organicreactions.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Butanoic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 18. 4-(4-BROMOPHENYL)BUTANOIC ACID(35656-89-4) MS [m.chemicalbook.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ajchem-b.com [ajchem-b.com]

- 21. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 24. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. m.youtube.com [m.youtube.com]

Introduction: Strategic Importance and Synthesis Overview

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)butyric Acid

This compound is a significant chemical intermediate, primarily recognized as a precursor in the synthesis of Baclofen, a muscle relaxant and antispastic agent. It also serves as a critical reference standard for Baclofen impurity analysis in pharmaceutical quality control. The robust and efficient synthesis of this molecule is therefore of considerable interest to professionals in pharmaceutical development and manufacturing.

This guide provides a detailed exploration of the predominant and most industrially viable synthesis pathway for this compound. The core strategy is a two-stage process that begins with the construction of the fundamental carbon skeleton via a Friedel-Crafts acylation, followed by the reduction of an intermediate keto group. We will dissect the mechanistic rationale behind each step, present detailed experimental protocols, and compare alternative methods for the critical reduction stage.

The Core Synthesis Pathway: A Two-Stage Approach

The most logical and widely employed route to this compound involves two key transformations:

-

Friedel-Crafts Acylation: This step establishes the basic C10 framework by reacting chlorobenzene with succinic anhydride. This reaction forms 4-(4-chlorophenyl)-4-oxobutanoic acid, introducing the butyric acid chain to the chlorophenyl ring, albeit with a ketone at the benzylic position.

-

Carbonyl Group Reduction: The second stage focuses on the deoxygenation of the keto group in 4-(4-chlorophenyl)-4-oxobutanoic acid to a methylene (-CH2-) group, yielding the final product.

This sequential approach is advantageous because Friedel-Crafts acylation is a powerful and predictable method for C-C bond formation on aromatic rings, while the subsequent reduction of the resulting ketone is a well-understood transformation with several reliable methods available.

Part 1: Friedel-Crafts Acylation of Chlorobenzene

The initial and foundational step of the synthesis is the electrophilic aromatic substitution reaction between chlorobenzene and succinic anhydride.

Mechanism and Rationale

The Friedel-Crafts acylation is a classic method for acylating aromatic rings.[1] In this specific synthesis, succinic anhydride serves as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[2] The AlCl₃ coordinates with an oxygen atom of the anhydride, polarizing it and leading to the formation of a highly electrophilic acylium ion intermediate upon ring opening.

The chlorobenzene ring, acting as the nucleophile, then attacks the acylium ion. The chloro-substituent is an ortho-, para- director; however, due to steric hindrance, the acylation occurs predominantly at the para-position, leading to the desired 4-(4-chlorophenyl)-4-oxobutanoic acid. The catalyst forms a complex with the ketone product, necessitating a stoichiometric quantity of AlCl₃ and an aqueous workup to liberate the product.[1]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath to 0-5 °C.

-

Reactant Addition: Dissolve succinic anhydride (1.0 eq) and chlorobenzene (1.1 eq) in the chosen solvent. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

-

Workup: Cool the reaction mixture back down in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The product will precipitate as a solid. Isolate the crude 4-(4-chlorophenyl)-4-oxobutanoic acid by vacuum filtration.

-

Purification: Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to remove non-polar impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Reduction of the Keto Group

With the carbon skeleton established, the next critical step is the reduction of the ketone in 4-(4-chlorophenyl)-4-oxobutanoic acid to a methylene group. The choice of reduction method is crucial and depends on factors such as substrate stability, required reaction conditions, and safety considerations.

Method A: Clemmensen Reduction

This classic method is highly effective for reducing aryl-alkyl ketones that are stable to strongly acidic conditions.[3][4]

-

Mechanism and Rationale: The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[3] The reaction occurs on the surface of the zinc, where the carbonyl group is reduced to a methylene group through a complex mechanism thought to involve organozinc intermediates.[4] Its strong acidic nature makes it ideal for substrates, like our keto acid, that are not acid-sensitive.[5]

-

Experimental Protocol:

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Substrate Addition: Add the 4-(4-chlorophenyl)-4-oxobutanoic acid to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux period to maintain the acidic conditions.

-

Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

-

Isolation: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting this compound by recrystallization from a suitable solvent like heptane or an ethanol/water mixture.

-

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to acid but stable under strongly basic conditions.[6][7]

-

Mechanism and Rationale: This reaction involves two main stages. First, the ketone reacts with hydrazine (H₂NNH₂) to form a hydrazone intermediate.[8] In the second stage, under high temperatures and in the presence of a strong base like potassium hydroxide (KOH), the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) as a driving force leads to the formation of a carbanion, which is then protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final methylene group.[6][8] The Huang-Minlon modification, which uses a high-boiling solvent, allows the reaction to be performed at atmospheric pressure.[7]

-

Experimental Protocol (Huang-Minlon Modification):

-

Reaction Setup: Place the 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (85%, 2.0 eq) in a round-bottom flask with diethylene glycol as the solvent.

-

Hydrazone Formation: Attach a reflux condenser and heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.

-

Reduction: Increase the temperature to 190-200 °C and maintain it for 3-4 hours. The evolution of nitrogen gas should be observed.

-

Workup: Cool the reaction mixture and dilute it with water.

-

Isolation: Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid product. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent.

-

Method C: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to the often harsh conditions of the Clemmensen and Wolff-Kishner reductions.

-

Mechanism and Rationale: In this method, the keto group is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[9] The reaction is typically carried out in a solvent like ethanol or acetic acid under pressure. The process involves the hydrogenolysis of the C=O bond. This method is advantageous due to its cleaner reaction profile and easier product workup. However, care must be taken to avoid reduction of the aromatic ring or cleavage of the carbon-chlorine bond, which can be controlled by careful selection of catalyst and reaction conditions.

-

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 4-(4-chlorophenyl)-4-oxobutanoic acid in a suitable solvent such as acetic acid or ethanol.

-

Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) until hydrogen uptake ceases.

-

Workup: Depressurize the vessel and purge with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.

-

Data Summary: Comparison of Reduction Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen | Zn(Hg), conc. HCl | Strong acid, reflux | Excellent for acid-stable aryl-alkyl ketones; uses inexpensive reagents.[3][4] | Harsh acidic conditions; use of toxic mercury; not suitable for acid-sensitive substrates.[4] |

| Wolff-Kishner | H₂NNH₂, KOH | Strong base, high temp. (~200°C) | Excellent for base-stable substrates; complementary to Clemmensen.[6][7] | Harsh basic conditions; high temperatures required; hydrazine is toxic.[7] |

| Catalytic Hydrogenation | H₂, Pd/C | Mild (RT to 50°C), pressure | Mild conditions; clean reaction; easy workup.[9] | Requires specialized pressure equipment; potential for side reactions (dehalogenation); catalyst cost. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process involving Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by reduction of the intermediate ketone. For the reduction step, the Clemmensen reduction is a robust and cost-effective choice for large-scale synthesis, provided the equipment can handle the corrosive acidic conditions. The Wolff-Kishner reduction serves as an excellent alternative for substrates that cannot tolerate strong acid. For syntheses where milder conditions are paramount and the necessary equipment is available, catalytic hydrogenation presents a clean and efficient option. The selection of the optimal pathway will ultimately depend on the specific constraints of the laboratory or manufacturing environment, including scale, available equipment, and substrate compatibility.

References

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction [organic-chemistry.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 9. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

Unveiling the Enigmatic Mechanism of 4-(4-Chlorophenyl)butyric Acid: A Technical Guide for Researchers

Foreword: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of drug discovery and molecular biology, we often encounter compounds with intriguing structures but limited characterization. 4-(4-Chlorophenyl)butyric acid presents such a case. While its close analog, 4-phenylbutyric acid (4-PBA), is a well-documented chemical chaperone and histone deacetylase (HDAC) inhibitor, direct research into the specific mechanism of action of its chlorinated counterpart is notably scarce. This guide, therefore, ventures into a degree of informed scientific extrapolation. We will construct a robust hypothesis for the mechanism of action of this compound, grounded in the established pharmacology of 4-PBA and an analysis of the structure-activity relationship conferred by the addition of a chlorine atom. This document is intended to be a foundational resource for researchers poised to investigate this promising, yet enigmatic, molecule.

Molecular Profile and Structural Analogy

This compound is a derivative of butyric acid featuring a phenyl group at the 4-position, which is, in turn, substituted with a chlorine atom at its 4-position.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClO₂ | N/A |

| Molecular Weight | 198.65 g/mol | N/A |

| CAS Number | 4619-18-5 | N/A |

| Synonyms | 4-(4-chlorophenyl)butanoic acid | N/A |

The critical point of analysis is its structural similarity to 4-phenylbutyric acid (4-PBA). The only distinction is the presence of a chlorine atom on the phenyl ring. In medicinal chemistry, such a halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.

The Inferred Primary Mechanism of Action: Inhibition of Endoplasmic Reticulum (ER) Stress

Based on the extensive data available for 4-PBA, the most probable primary mechanism of action for this compound is the alleviation of endoplasmic reticulum (ER) stress.[1][2] ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival pathway, chronic or overwhelming ER stress leads to apoptosis.

4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation, facilitate proper folding, and reduce the load of misfolded proteins in the ER.[1][2] It is hypothesized that this compound functions in a similar manner. The chlorophenyl group may enhance its lipophilicity, potentially improving its ability to cross cellular membranes and localize to the ER.

The proposed mechanism involves the non-covalent interaction of this compound with hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their correct folding or degradation. This, in turn, would reduce the activation of the three main UPR sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).

Figure 1. Proposed mechanism of this compound in mitigating ER stress.

A Putative Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

Butyrate, the parent molecule of this class of compounds, is a known inhibitor of histone deacetylases (HDACs).[3] 4-PBA also exhibits HDAC inhibitory activity. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA can induce hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression. This has been linked to its anti-cancer effects.

It is highly probable that this compound also functions as an HDAC inhibitor. The butyric acid moiety is the key pharmacophore for HDAC inhibition. The 4-chlorophenyl group could influence its potency and selectivity towards different HDAC isoforms. A derivative of 4-phenylbutyric acid, N-(4-chlorophenyl)-4-phenylbutanamide, has been reported as an HDAC6 inhibitor.[4]

Figure 2. Postulated mechanism of this compound as an HDAC inhibitor.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for this compound, the following experimental workflows are recommended.

Investigating ER Stress Amelioration

Objective: To determine if this compound can reduce ER stress in a cellular model.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa, or a disease-relevant cell line) in appropriate media.

-

Induction of ER Stress: Treat cells with a known ER stress inducer, such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps). A dose-response and time-course experiment should be performed to determine the optimal concentration and duration of treatment.

-

Treatment with this compound: Co-treat cells with the ER stress inducer and varying concentrations of this compound. Include a vehicle control and a positive control (e.g., 4-PBA).

-

Analysis of UPR Markers:

-

Western Blotting: Analyze the phosphorylation of PERK and eIF2α, and the expression of ATF4, CHOP, and the spliced form of XBP1.

-

RT-qPCR: Measure the mRNA levels of UPR target genes, such as CHOP, BIP, and spliced XBP1.

-

-

Cell Viability Assay: Perform an MTT or similar assay to assess if this compound can rescue cells from ER stress-induced apoptosis.

Figure 3. Experimental workflow for investigating the effect on ER stress.

Assessing HDAC Inhibition

Objective: To determine if this compound inhibits HDAC activity and induces histone hyperacetylation.

Protocol:

-

Cell Culture and Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Trichostatin A or 4-PBA).

-

Histone Extraction: Isolate histones from the treated cells.

-

Western Blotting: Analyze the levels of acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).

-

HDAC Activity Assay: Use a commercially available HDAC activity assay kit to measure the direct inhibitory effect of this compound on HDAC enzymes in a cell-free system. This will help determine the IC₅₀ value.

Sources

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Biological Activity of 4-(p-chlorophenyl)butyric acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of 4-(p-chlorophenyl)butyric acid and its key derivatives. While direct research on the parent compound is limited, its structural similarity to well-characterized molecules such as Baclofen (a GABA-B receptor agonist) and 4-phenylbutyric acid (a histone deacetylase inhibitor) provides a strong foundation for understanding its potential pharmacological effects. This document will delve into the established activities of these related compounds to infer the likely biological profile of 4-(p-chlorophenyl)butyric acid, covering its potential in neuroscience and oncology. Furthermore, we will present detailed experimental protocols for evaluating these activities and visualize the relevant biological pathways and experimental workflows.

Introduction: The Chemical Scaffold and Its Significance

4-(p-chlorophenyl)butyric acid is a carboxylic acid derivative characterized by a butyric acid chain attached to a para-substituted chlorophenyl ring. While not extensively studied as a standalone therapeutic agent, its chemical scaffold is of significant interest in medicinal chemistry. The presence of the chlorophenyl group and the butyric acid chain makes it a crucial precursor and structural analogue to several biologically active molecules. Understanding the biological activities of its derivatives is key to unlocking the potential of 4-(p-chlorophenyl)butyric acid itself.

The Neurological Landscape: A GABAergic Perspective

The most prominent neurological activity associated with the 4-(p-chlorophenyl)butyric acid scaffold comes from its amino-substituted derivative, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[1][2][3][4]

Baclofen: The Prototypical GABA-B Receptor Agonist

Baclofen is a selective agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[4][5] Dysregulation of GABA-B receptor signaling is implicated in various neurological and psychiatric disorders.[4] Baclofen is clinically used as a muscle relaxant to treat spasticity.[1]

The (R)-enantiomer of Baclofen is the therapeutically active form.[1] Its action at presynaptic GABA-B receptors inhibits the release of excitatory neurotransmitters, while its postsynaptic action leads to hyperpolarization, thus reducing neuronal excitability.[5]

Inferred Activity of 4-(p-chlorophenyl)butyric acid

While 4-(p-chlorophenyl)butyric acid lacks the crucial amino group for potent GABA-B receptor agonism, its structural similarity suggests it could be a valuable starting point for the synthesis of novel GABA-B receptor modulators.[6] Homologues of Baclofen have been synthesized and evaluated, demonstrating that modifications to the butyric acid chain can significantly alter pharmacological activity.[6]

Experimental Protocol: GABA-B Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Materials:

-

[³H]-CGP54626 (radioligand)

-

GABA-B receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Test compound (e.g., 4-(p-chlorophenyl)butyric acid)

-

Baclofen (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and Baclofen in the binding buffer.

-

In a 96-well plate, add the cell membranes, [³H]-CGP54626, and either the test compound, Baclofen, or buffer (for total binding).

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with the scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for the test compound.

The Oncological Frontier: Histone Deacetylase Inhibition

Another significant area of biological activity for compounds related to 4-(p-chlorophenyl)butyric acid is in oncology, specifically through the inhibition of histone deacetylases (HDACs).[7][8][9][10]

4-Phenylbutyric Acid (4-PBA): A Known HDAC Inhibitor

4-Phenylbutyric acid (4-PBA), the non-chlorinated analogue, is a well-established HDAC inhibitor.[8][9] HDAC inhibitors are a class of anti-cancer agents that promote histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[7][11] 4-PBA has been shown to inhibit the proliferation of various cancer cell lines, including glioma and gastric cancer.[8][9] However, it can also promote migration in some cancer cells through the upregulation of IL-8.[9]

Potential Anti-Cancer Effects of 4-(p-chlorophenyl)butyric acid

The addition of a chloro- group to the phenyl ring of 4-PBA may influence its HDAC inhibitory activity and other anti-cancer properties. Halogenation can alter the lipophilicity and electronic properties of a molecule, potentially affecting its ability to bind to the active site of HDACs and its overall cellular uptake. Butyric acid and its derivatives are known to induce differentiation and apoptosis in tumor cells.[12] Prodrugs of butyric acid have demonstrated antineoplastic and antiangiogenic properties.[13] The anti-cancer efficacy of butyrate can be cell-type specific and is often dependent on the induction of apoptosis.[14]

Experimental Protocol: In Vitro Cell Viability Assay

This protocol describes an MTT assay to assess the effect of a test compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116 colon cancer cells)

-

Complete cell culture medium

-

Test compound (e.g., 4-(p-chlorophenyl)butyric acid)

-

4-PBA (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and 4-PBA for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-Inflammatory Potential

Derivatives of 4-(p-chlorophenyl)butyric acid have also been investigated for their anti-inflammatory properties.[15] For instance, a pyrrole derivative of 4-chlorophenyl propanoic acid has shown potent anti-inflammatory activity in animal models, suggesting a role in modulating cytokine profiles.[15] The related compound 4-PBA has been shown to suppress neutrophil recruitment in models of acute inflammation.[16]

Data Summary

| Compound | Primary Biological Activity | Key Target(s) | Therapeutic Potential |

| Baclofen | GABA-B Receptor Agonist | GABA-B Receptor | Spasticity, Neurological Disorders[1][4] |

| 4-Phenylbutyric Acid (4-PBA) | Histone Deacetylase Inhibitor, Chemical Chaperone | HDACs, Endoplasmic Reticulum | Cancer, Inflammatory Diseases[8][16][17] |

| 4-(p-chlorophenyl)butyric acid | Inferred activity based on analogues | Potential GABA-B modulator, Potential HDAC inhibitor | Neurological disorders, Cancer |

Visualizing the Mechanisms

GABA-B Receptor Signaling Pathway

Caption: Simplified GABA-B receptor signaling initiated by an agonist.

HDAC Inhibition and Anti-Cancer Effects

Caption: Mechanism of HDAC inhibition leading to anti-cancer effects.

Conclusion and Future Directions

4-(p-chlorophenyl)butyric acid represents a chemical scaffold with significant, albeit largely inferred, biological potential. Its structural relationship to the GABA-B agonist Baclofen and the HDAC inhibitor 4-phenylbutyric acid strongly suggests that it could serve as a foundation for the development of novel therapeutics targeting neurological disorders and cancer. Future research should focus on the direct evaluation of 4-(p-chlorophenyl)butyric acid and its novel derivatives in robust preclinical models to fully elucidate their pharmacological profiles. Synthesis of a focused library of analogues with systematic modifications to the butyric acid chain and the phenyl ring could yield compounds with enhanced potency and selectivity for their respective targets.

References

-

Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). PubMed. Retrieved January 12, 2026, from [Link]

-

4-amino-3-(4-chlorophenyl)butanoic acid;(1R,9R,10S)-17-(cyclopropylmethyl). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). (n.d.). Spandidos Publications. Retrieved January 12, 2026, from [Link]

-

Action of beta(4-chlorphenyl)GABA, gamma-hydroxybutyrolactone, and apomorphine on central dopamine neurons. (1977). PubMed. Retrieved January 12, 2026, from [Link]

-

4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. (2020). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. (1999). PubMed. Retrieved January 12, 2026, from [Link]

-

Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties. (2007). PubMed. Retrieved January 12, 2026, from [Link]

-

Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Potentiated antitumor effects of butyrate and actinomycin D in melanoma model in mice. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. (2013). PubMed. Retrieved January 12, 2026, from [Link]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-3-(4-chlorophenyl)butanoic acid;(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide | C31H38ClN3O6 | CID 46861616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Action of beta(4-chlorphenyl)GABA, gamma-hydroxybutyrolactone, and apomorphine on central dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiated antitumor effects of butyrate and actinomycin D in melanoma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4-(4-Chlorophenyl)butyric Acid as a Putative GABA Analog: A Structure-Activity Relationship Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that mimic or modulate the GABAergic system are of significant interest in drug discovery for treating a range of neurological and psychiatric disorders. This guide explores the chemical structure of 4-(4-chlorophenyl)butyric acid and its potential relationship to GABAergic activity. While direct evidence for this compound as a functional GABA analog is not prominent in current scientific literature, its core structure serves as a critical scaffold for potent, clinically relevant GABA analogs. By examining the principles of structure-activity relationships, we will dissect the necessary chemical modifications that transform this basic framework into a pharmacologically active agent, with a particular focus on the well-established GABA analog, baclofen. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of such analogs, offering valuable insights for researchers in neuroscience and medicinal chemistry.

The GABAergic System: A Primer

The physiological and psychological equilibrium of the central nervous system is delicately maintained by a balance between excitatory and inhibitory neurotransmission. GABA is the principal mediator of inhibitory signals, acting through two main classes of receptors: GABAA and GABAB receptors.[1]

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[2] Upon GABA binding, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. GABAA receptors are targets for a variety of clinically important drugs, including benzodiazepines and barbiturates, which allosterically modulate receptor function.[1]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors.[3] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channel activity, resulting in a more prolonged inhibitory signal compared to GABAA receptors.[3]

Given their widespread influence, GABA receptors are prime targets for therapeutic intervention in conditions such as epilepsy, anxiety disorders, insomnia, and spasticity.[1]

This compound: A Structural Examination

This compound is a derivative of butyric acid with a 4-chlorophenyl substituent at the terminal carbon. While its chemical structure bears a superficial resemblance to GABA, a critical element for direct GABAergic activity is notably absent: the amino group.

Structure-Activity Relationship (SAR) of GABA Analogs

The interaction of a ligand with its receptor is a highly specific event governed by the three-dimensional arrangement of functional groups. For GABAergic compounds, several structural features are considered essential for receptor binding and activation:

-

The Amino Group: The presence of a primary amino group is crucial for the binding of agonists to both GABAA and GABAB receptors.[4] This group is typically protonated at physiological pH, forming a positively charged ammonium ion that interacts with a corresponding negatively charged residue in the receptor's binding pocket.

-

The Carboxylic Acid Group: A carboxylate group is also a key feature, providing a negative charge that interacts with the receptor.

-

Conformational Flexibility: The distance and relative orientation between the amino and carboxyl groups are critical determinants of receptor selectivity and potency. Active GABA analogs often prefer a fully extended conformation.[3]

Based on these principles, this compound, lacking the essential amino group, is unlikely to be a direct and potent agonist at GABA receptors.

From Inactive Scaffold to Potent Agonist: The Case of Baclofen

The therapeutic potential of the this compound scaffold is unlocked through strategic chemical modification, most notably the introduction of an amino group. This is exemplified by the clinically significant drug, baclofen, which is chemically known as 4-amino-3-(4-chlorophenyl)butyric acid.[5]

Chemical Structure of Baclofen

Baclofen is a lipophilic analog of GABA. The addition of the 4-chlorophenyl group enhances its ability to cross the blood-brain barrier. The placement of the amino group at the beta-position relative to the carboxyl group confers selectivity for the GABAB receptor.[6]

Mechanism of Action of Baclofen

Baclofen is a potent and selective agonist of GABAB receptors.[5] Its therapeutic effects, particularly in the treatment of spasticity, are attributed to its action as a muscle relaxant.[5] Although it is administered as a racemic mixture, only the (R)-enantiomer is pharmacologically active.[5]

The signaling pathway initiated by baclofen binding to GABAB receptors is illustrated below:

Sources

- 1. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Chlorophenyl)butyric Acid

Introduction

4-(4-Chlorophenyl)butyric acid (4-CPBA), a halogenated derivative of phenylbutyric acid, serves as a significant molecule in the landscape of chemical synthesis and pharmaceutical development. With the chemical formula C₁₀H₁₁ClO₂ and CAS Number 4619-18-5, its structural framework is a cornerstone for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Notably, it is a close structural analog and a potential impurity or intermediate in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized as a muscle relaxant.[3] Understanding the precise molecular structure, synthesis, and analytical characterization of 4-CPBA is therefore paramount for researchers in medicinal chemistry and drug development to ensure the purity, safety, and efficacy of related therapeutic agents.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to deliver field-proven insights. We will delve into its synthesis, the causal basis for methodological choices, and the multi-technique approach required for unambiguous structural elucidation and purity verification. Every protocol is presented as a self-validating system, crucial for maintaining the highest standards of scientific integrity in a research and development setting.

Section 1: Physicochemical Properties and Safety Profile

A foundational understanding of a compound's physical and chemical properties is critical before any experimental work is undertaken. These parameters influence everything from reaction conditions and solvent selection to purification strategies and storage.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4619-18-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.65 g/mol | [2] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 55 °C | [1] |

| Boiling Point | 181-184 °C | [1] |

| pKa (Predicted) | 4.74 ± 0.10 | [1] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling to mitigate potential hazards.

-

Hazards: The compound is harmful if swallowed and causes serious eye damage.[1] Standard GHS precautionary statements advise thorough washing after handling and prohibiting eating, drinking, or smoking in the work area.[1]

-

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes chemical-resistant gloves, protective clothing, and government-standard approved eye protection (e.g., NIOSH or EN 166).[4]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated space at room temperature.[1][4]

-

Spill & Disposal: In case of a spill, ensure adequate ventilation, avoid dust formation, and collect the material into a suitable, closed container for disposal.[4] Disposal must be in accordance with local, state, and federal regulations.

Section 2: Synthesis via Wolff-Kishner Reduction

A reliable synthetic route is the first step in any research involving a target compound. The Wolff-Kishner reduction of 4-(4-chlorophenyl)-4-oxobutanoic acid is a robust and high-yielding method to produce this compound.

Principle of the Method

The Wolff-Kishner reduction is a classic organic reaction that reduces a ketone or aldehyde to the corresponding alkane. Its primary advantage in this context is its high chemoselectivity. The reaction conditions—strongly basic and high temperature—are ideal for reducing the aryl ketone without affecting the carboxylic acid functional group or the chloro-substituted aromatic ring, which could be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. The reaction proceeds via the formation of a hydrazone intermediate, which, upon deprotonation and elimination of dinitrogen gas, yields the methylene group.

Experimental Protocol

This protocol is adapted from established procedures.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-(4-chlorophenyl)-4-oxobutanoic acid (1 eq.), potassium hydroxide (3 eq.), and hydrazine hydrate (2.2 eq.) in ethylene glycol.

-

Step 1 - Hydrazone Formation: Heat the mixture to reflux at 120-130 °C for 5 hours. Water generated during the formation of the hydrazone intermediate is removed azeotropically. This step is critical for driving the reaction equilibrium towards the product.

-

Step 2 - Reduction: After 5 hours, remove the Dean-Stark trap. Gradually increase the reaction temperature to 180 °C and continue to reflux at approximately 190 °C for an additional 3 hours. The evolution of nitrogen gas should be observed. The high temperature is necessary to facilitate the elimination of N₂ from the deprotonated hydrazone.

-

Workup and Isolation: Cool the reaction mixture to room temperature (approx. 25 °C). Carefully dilute the mixture with water and pour it into a beaker containing 2.5 N hydrochloric acid solution to acidify it.

-

Purification: The acidic conditions protonate the carboxylate salt, causing the final product, this compound, to precipitate as white crystals. Collect the solid by vacuum filtration, wash with cold water, and dry. An expected yield is approximately 89%.[1]

Protocol Validation

The success of the synthesis is validated by monitoring the reaction's progress using Thin Layer Chromatography (TLC) to observe the disappearance of the starting ketone. Final validation is achieved through the comprehensive structural characterization of the purified product as detailed in the following section.

Section 3: Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure is the most critical aspect of chemical synthesis. A combination of spectroscopic techniques is required, with each providing a unique piece of the structural puzzle.

Molecular Structure and Atom Numbering

The diagram below illustrates the structure of this compound with a standard numbering scheme for discussion of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show four distinct signals:

-

δ 10-12 ppm (1H, broad singlet): This downfield signal corresponds to the acidic proton of the carboxylic acid (COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

δ 7.2-7.4 ppm (4H, multiplet): The aromatic protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The protons ortho to the chlorine (H2'/H6') will be slightly downfield from the protons meta to the chlorine (H3'/H5').

-

δ 2.6-2.7 ppm (2H, triplet): The benzylic protons at the C4 position, deshielded by the aromatic ring. They will be split into a triplet by the adjacent C3 protons.

-

δ 2.3-2.4 ppm (2H, triplet): The protons at the C2 position, adjacent to the carbonyl group. They will be split into a triplet by the C3 protons.

-

δ 1.9-2.1 ppm (2H, quintet/multiplet): The protons at the C3 position, which are coupled to both the C2 and C4 protons, resulting in a more complex splitting pattern, often appearing as a quintet or pentet.

-

-